The compound is classified under the category of pharmaceutical intermediates and impurities related to Sitagliptin. It has been cataloged with the CAS number 2088771-61-1 and a molecular formula of with a molecular weight of 421.3 g/mol . The analog is synthesized for research purposes and its implications in drug development.
The synthesis of Sitagliptin Triazecine Analog-D4 involves several chemical reactions that can include condensation and reduction processes. One notable method involves using 2,4,5-trifluoro-phenylacetic acid as a starting material. This process generally includes:
The synthesis can yield high purity and yield rates, often exceeding 80% .
The molecular structure of Sitagliptin Triazecine Analog-D4 can be represented as follows:
The structural complexity allows for interactions with biological targets that are essential for its function as a therapeutic agent .
Sitagliptin Triazecine Analog-D4 undergoes various chemical reactions that are essential for its functionality:
These reactions are critical in modifying the compound for enhanced efficacy or reduced side effects in therapeutic applications .
Sitagliptin Triazecine Analog-D4 functions primarily through inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for degrading incretin hormones. By inhibiting this enzyme:
This mechanism makes it valuable in managing type 2 diabetes mellitus by improving glycemic control .
Sitagliptin Triazecine Analog-D4 exhibits several notable physical and chemical properties:
These properties are essential for its application in pharmaceutical formulations .
Sitagliptin Triazecine Analog-D4 is primarily utilized in research settings:
Its role in research contributes significantly to understanding DPP-4 inhibitors and their therapeutic potential .
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2